molecular formula C17H22N2O2 B2748845 2-(1,2-dimethyl-1H-indol-3-yl)-N-isopentyl-2-oxoacetamide CAS No. 862814-41-3

2-(1,2-dimethyl-1H-indol-3-yl)-N-isopentyl-2-oxoacetamide

Cat. No. B2748845
CAS RN: 862814-41-3
M. Wt: 286.375
InChI Key: VMTQHFIJLYVJBR-UHFFFAOYSA-N
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Description

The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-isopentyl-2-oxoacetamide” is a derivative of indole, which is a heterocyclic compound . Indoles are important structures in biochemistry and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of the indole ring, the dimethyl groups, and the isopentyl-2-oxoacetamide group . The exact structure would depend on the specific arrangement and bonding of these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the indole ring, the dimethyl groups, and the isopentyl-2-oxoacetamide group .

Scientific Research Applications

Pharmacological Applications

  • Cannabinoid Receptor Type 2 Ligands : A study presented the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides, highlighting a derivative as a potent and selective ligand for the cannabinoid receptor type 2 (CB2) with significant affinity, suggesting potential for therapeutic applications in conditions modulated by CB2 activity (Moldovan et al., 2017).

Chemical Synthesis and Characterization

  • Novel Synthesis of Indole Derivatives : Research on the synthesis of heterocyclic compounds has led to innovative approaches for creating indole derivatives through intramolecular nucleophilic aromatic substitution, showcasing the versatility of indole-based compounds in synthetic chemistry (Kametani et al., 1981).

Biological Evaluation

  • Antifungal Agents : A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, highlighting their potential in developing new treatments for fungal infections (Bardiot et al., 2015).
  • Antimicrobial Agents : Research into the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrated promising antibacterial and antifungal activities, suggesting the potential for these compounds in addressing various pathogenic microorganisms (Debnath & Ganguly, 2015).

Modulation of Serotonin Receptors

  • Serotonin Receptor Modulators : A study on marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines as modulators of serotonin receptors provided insight into the role of halogenation, particularly bromine, in enhancing the interaction with serotonin receptors, underlining the importance of structural modification in developing compounds with potential antidepressant or sedative properties (Ibrahim et al., 2017).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its chemical reactions, and its potential uses in pharmaceuticals or other applications .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(2)9-10-18-17(21)16(20)15-12(3)19(4)14-8-6-5-7-13(14)15/h5-8,11H,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTQHFIJLYVJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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